molecular formula C8H6BrNO6 B8368057 4-Bromo-3-hydroxy-6-methoxy-2-nitrobenzoic acid

4-Bromo-3-hydroxy-6-methoxy-2-nitrobenzoic acid

Cat. No.: B8368057
M. Wt: 292.04 g/mol
InChI Key: HRDBLCOYHJLCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-hydroxy-6-methoxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO6 and its molecular weight is 292.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrNO6

Molecular Weight

292.04 g/mol

IUPAC Name

4-bromo-3-hydroxy-6-methoxy-2-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO6/c1-16-4-2-3(9)7(11)6(10(14)15)5(4)8(12)13/h2,11H,1H3,(H,12,13)

InChI Key

HRDBLCOYHJLCTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium nitrate (361 mg, 4.25 mmol) was dissolved in water (4 mL) and LaNO3 *6H2O (18 mg, 0.04 mmol) and HCl (12M, 4 mL) were added. The solution was cooled to 0° C. and a slurry of 4-bromo-3-hydroxy-6-methoxybenzoic acid in diethyl ether (20 mL) was added to the reaction mixture in portions during 10 min. After slowly raising the temperature to room temperature the mixture was stirred for 7 h. Extraction between H2O (20 mL) and CH2Cl2 (3×30 mL), drying the organic phase with MgSO4, filtration and evaporation under reduced pressure gave a mixture of products. Purification by silica gel chromatography (HOAc-EtOAc-toluene 1:2:8) gave the title compound (0.6 g). 1H NMR (CD3OD): δ7.57 (s, 1H), 3.85 (s, 3H). MS (EI, 70 eV): m/z (rel. int.) 291/293 (M+, 21/19).
Quantity
361 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
LaNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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